2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a 2,3-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Its properties may be exploited in the creation of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(2,3-Dimethylphenoxy)quinoline
2-(2,3-Dimethylphenoxy)acetohydrazide
2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
Uniqueness: 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar compounds
This comprehensive overview highlights the significance of this compound in scientific research and its potential impact across various fields
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-5-7-14(12(11)2)20-16-13(10-19)18-9-4-3-8-15(18)17-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGOBDBDDJRZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(N3C=CC=CC3=N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.